molecular formula C22H28N6O B12635145 Cyclohexanol, 4-[[4-[5-(dimethylamino)-1-(phenylmethyl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, trans-

Cyclohexanol, 4-[[4-[5-(dimethylamino)-1-(phenylmethyl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, trans-

Cat. No.: B12635145
M. Wt: 392.5 g/mol
InChI Key: SZNPQONVZOSPLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexanol, 4-[[4-[5-(dimethylamino)-1-(phenylmethyl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, trans- is a complex organic compound with the molecular formula C22H28N6O This compound is characterized by its unique structure, which includes a cyclohexanol moiety linked to a pyrazolyl-pyrimidinyl group through an amino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanol, 4-[[4-[5-(dimethylamino)-1-(phenylmethyl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, trans- typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling through an amino linkage. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the use of palladium catalysts in a hydrogenation reaction can be employed to achieve the desired trans-configuration of the cyclohexanol moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanol, 4-[[4-[5-(dimethylamino)-1-(phenylmethyl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, trans- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the cyclohexanol moiety can be oxidized to form a ketone.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrazole and pyrimidine rings.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the pyrazole ring can lead to the formation of a dihydropyrazole derivative.

Scientific Research Applications

Cyclohexanol, 4-[[4-[5-(dimethylamino)-1-(phenylmethyl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, trans- has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Cyclohexanol, 4-[[4-[5-(dimethylamino)-1-(phenylmethyl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, trans- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. For instance, the pyrazole and pyrimidine rings can interact with nucleotide-binding sites, affecting cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexanol, 4-[[4-[5-(methylamino)-1-(phenylmethyl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, trans-
  • Cyclohexanol, 4-[[4-[5-(ethylamino)-1-(phenylmethyl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, trans-
  • Cyclohexanol, 4-[[4-[5-(propylamino)-1-(phenylmethyl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, trans-

Uniqueness

Cyclohexanol, 4-[[4-[5-(dimethylamino)-1-(phenylmethyl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, trans- stands out due to its specific dimethylamino substitution, which enhances its binding affinity and selectivity towards certain molecular targets. This unique feature makes it a valuable compound for targeted therapeutic applications and advanced research in medicinal chemistry.

Biological Activity

Cyclohexanol, 4-[[4-[5-(dimethylamino)-1-(phenylmethyl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, trans- is a complex organic compound with potential biological activity. This article explores its structure, biological mechanisms, and relevant research findings, focusing on its interactions with biological systems and implications for medicinal chemistry.

Chemical Structure and Properties

The compound has a molecular formula of C21H26N4OC_{21}H_{26}N_{4}O and a molecular weight of approximately 392.5 g/mol. Its structure includes a cyclohexanol moiety linked to a pyrimidine ring through an amino group, along with a dimethylamino group attached to a phenylmethyl-pyrazole derivative. The presence of these functional groups suggests diverse reactivity and potential interactions with various biological targets.

Research indicates that Cyclohexanol, 4-[[4-[5-(dimethylamino)-1-(phenylmethyl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, trans- may exert its biological effects primarily through modulation of G protein-coupled receptors (GPCRs). GPCRs are crucial in various physiological processes, including cell signaling, metabolism, and neurotransmission.

Preliminary studies suggest that this compound may act as both an agonist and antagonist at specific GPCRs, influencing downstream signaling pathways critical for cellular responses . The binding affinity and activity at these receptor sites are typically assessed using radiolabeled ligands in receptor assays.

In Vitro Studies

In vitro studies have demonstrated that Cyclohexanol derivatives exhibit significant inhibitory activity against various kinases, particularly c-Jun N-terminal kinase (JNK). For instance, modifications to the cyclohexanol component influence the potency of the compound in inhibiting JNK activity. The presence of hydroxyl groups appears to enhance ligand binding through hydrogen bonding interactions .

In Vivo Studies

In vivo studies involving animal models have shown that compounds similar to Cyclohexanol can modulate MAPK signaling pathways. For example, administration of related compounds resulted in dose-dependent inhibition of phosphorylated MAPK levels in liver and lung tissues . These findings underscore the potential therapeutic applications of this compound in conditions where MAPK signaling is dysregulated.

Case Studies

Case Study 1: JNK Inhibition

A study focused on the structure-activity relationship (SAR) of cyclohexanol derivatives found that specific modifications significantly impacted their JNK inhibitory potency. The study highlighted that secondary amines in the cyclohexanol structure were essential for effective binding to the JNK active site .

Case Study 2: GPCR Interaction

Another investigation assessed the interaction of Cyclohexanol derivatives with GPCRs. Using radiolabeled ligands, researchers determined that certain derivatives exhibited high affinity for specific receptor subtypes, potentially leading to novel therapeutic agents targeting neurological disorders .

Data Tables

Property Value
Molecular FormulaC21H26N4OC_{21}H_{26}N_{4}O
Molecular Weight392.5 g/mol
Inhibition TargetJNK
Receptor InteractionGPCRs
Study Type Findings
In VitroSignificant JNK inhibition
In VivoDose-dependent MAPK inhibition

Properties

Molecular Formula

C22H28N6O

Molecular Weight

392.5 g/mol

IUPAC Name

4-[[4-[1-benzyl-5-(dimethylamino)pyrazol-4-yl]pyrimidin-2-yl]amino]cyclohexan-1-ol

InChI

InChI=1S/C22H28N6O/c1-27(2)21-19(14-24-28(21)15-16-6-4-3-5-7-16)20-12-13-23-22(26-20)25-17-8-10-18(29)11-9-17/h3-7,12-14,17-18,29H,8-11,15H2,1-2H3,(H,23,25,26)

InChI Key

SZNPQONVZOSPLO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=NN1CC2=CC=CC=C2)C3=NC(=NC=C3)NC4CCC(CC4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.